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Foundational

An In-depth Technical Guide to the Synthesis of 3-Methylpiperidine-1-sulfonamide

This guide provides a comprehensive overview of the synthesis pathways and precursors for 3-Methylpiperidine-1-sulfonamide, a molecule of interest in medicinal chemistry and drug development. The content is structured to...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the synthesis pathways and precursors for 3-Methylpiperidine-1-sulfonamide, a molecule of interest in medicinal chemistry and drug development. The content is structured to provide not only procedural details but also the underlying chemical principles and practical insights for researchers, scientists, and professionals in the field of drug development.

Introduction and Retrosynthetic Analysis

3-Methylpiperidine-1-sulfonamide is a sulfonamide derivative of the 3-methylpiperidine scaffold. The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds, valued for its ability to impart favorable pharmacokinetic properties. The sulfonamide group, a key functional group in many antibacterial and diuretic drugs, can act as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets.

A retrosynthetic analysis of the target molecule reveals a primary disconnection at the sulfur-nitrogen bond. This suggests a straightforward synthetic strategy involving the formation of this bond through the reaction of 3-methylpiperidine with a suitable sulfonylating agent.

G 3-Methylpiperidine-1-sulfonamide 3-Methylpiperidine-1-sulfonamide Disconnection (S-N bond) Disconnection (S-N bond) 3-Methylpiperidine-1-sulfonamide->Disconnection (S-N bond) 3-Methylpiperidine 3-Methylpiperidine Disconnection (S-N bond)->3-Methylpiperidine Sulfonylating Agent Sulfonylating Agent Disconnection (S-N bond)->Sulfonylating Agent

Caption: Retrosynthetic analysis of 3-Methylpiperidine-1-sulfonamide.

This primary synthetic route forms the core of our discussion. We will also explore the synthesis of the key precursors and touch upon alternative methodologies.

Synthesis of Precursors

The successful synthesis of 3-Methylpiperidine-1-sulfonamide relies on the availability of high-quality precursors. This section details the preparation of the two key starting materials: 3-methylpiperidine and a suitable sulfonylating agent.

Preparation of 3-Methylpiperidine

3-Methylpiperidine can be prepared via the catalytic cyclization of 2-methyl-1,5-diaminopentane.[1] This industrial-scale process offers high yields and purity.

Experimental Protocol:

  • Catalyst Preparation: A palladium on a silica-alumina support catalyst is prepared by impregnating the support with a palladium salt solution (e.g., Pd(NH₃)₄Cl₂).[1]

  • Cyclization Reaction: Gaseous 2-methyl-1,5-diaminopentane is passed over the heated catalyst (300-400 °C) in a stream of hydrogen or nitrogen gas.[1]

  • Work-up and Purification: The product stream is condensed and purified by distillation to yield 3-methylpiperidine.

For laboratory-scale synthesis, the hydrogenation of 3-methylpyridine (3-picoline) over a platinum or rhodium catalyst is a common alternative.[2]

Preparation of the Sulfonylating Agent

The choice of sulfonylating agent is critical. While a variety of sulfonyl chlorides can be used depending on the desired final compound, for the synthesis of an unsubstituted sulfonamide, sulfuryl chloride (SO₂Cl₂) or a protected aminosulfonyl chloride would be employed. A more direct approach for a substituted sulfonamide involves using a pre-formed sulfonyl chloride, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride.

A common laboratory preparation of a sulfonyl chloride involves the chlorosulfonation of an aromatic compound. For instance, p-acetamidobenzenesulfonyl chloride can be synthesized from acetanilide and chlorosulfonic acid.[3]

Experimental Protocol for p-Acetamidobenzenesulfonyl Chloride Synthesis:

  • Acetanilide is gradually added to an excess of cold (12-15 °C) chlorosulfonic acid with stirring.

  • The reaction mixture is then heated to 60°C for two hours to ensure the completion of the reaction.

  • The resulting mixture is carefully poured onto crushed ice, causing the precipitation of p-acetamidobenzenesulfonyl chloride.

  • The solid product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like benzene.

Core Synthesis of 3-Methylpiperidine-1-sulfonamide

The most direct and widely employed method for the synthesis of 3-Methylpiperidine-1-sulfonamide is the reaction of 3-methylpiperidine with a sulfonyl chloride in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the piperidine ring attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

G cluster_0 Reaction Scheme 3-Methylpiperidine 3-Methylpiperidine Reaction 3-Methylpiperidine->Reaction Sulfonyl_Chloride R-SO2Cl Sulfonyl_Chloride->Reaction Base Base Base->Reaction 3-Methylpiperidine-1-sulfonamide 3-Methylpiperidine-1-sulfonyl-R Reaction->3-Methylpiperidine-1-sulfonamide

Caption: General reaction scheme for the synthesis of 3-Methylpiperidine-1-sulfonamide.

Detailed Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of sulfonamides from cyclic amines.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture in an ice bath and slowly add the desired sulfonyl chloride (e.g., p-acetamidobenzenesulfonyl chloride, 1.0 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 3-Methylpiperidine-1-sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3]

Mechanistic Insights

The reaction proceeds through a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the nitrogen atom of 3-methylpiperidine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride leaving group. The presence of a base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Alternative Synthetic Strategies

While the reaction of an amine with a sulfonyl chloride is the most common approach, other methods for sulfonamide synthesis exist and may be applicable for the preparation of 3-Methylpiperidine-1-sulfonamide, particularly in the context of library synthesis or when seeking milder reaction conditions.

  • One-pot synthesis from thiols: Thiols can be converted to their corresponding sulfonyl chlorides in situ using an oxidizing agent and a chloride source, followed by the addition of the amine.[4]

  • Activation of Sulfonamides: Primary sulfonamides can be activated using reagents like pyrylium salts to form sulfonyl chlorides in situ, which can then react with an amine. This method is particularly useful for late-stage functionalization.[5]

  • Solid-Phase Synthesis: For the generation of sulfonamide libraries, solid-phase synthesis offers advantages in terms of purification and automation. A sulfonyl chloride can be reacted with a resin-bound amine, or a sulfonamide can be assembled on the solid support.[6]

Characterization of 3-Methylpiperidine-1-sulfonamide

The synthesized 3-Methylpiperidine-1-sulfonamide should be thoroughly characterized to confirm its identity and purity. The following techniques are typically employed:

Technique Expected Observations
¹H NMR Signals corresponding to the protons of the 3-methylpiperidine ring, including a characteristic doublet for the methyl group, and signals for the protons of the sulfonyl group's substituent (if any). The chemical shifts and coupling patterns will be indicative of the stereochemistry at the 3-position.[7][8]
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the methyl carbon and the carbons of the piperidine ring and the sulfonyl group's substituent.
IR Spectroscopy Characteristic absorption bands for the S=O stretching of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), and N-H stretching if the sulfonamide is unsubstituted.[7][9][10]
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of 3-Methylpiperidine-1-sulfonamide, along with characteristic fragmentation patterns.[7]
Melting Point A sharp melting point for a pure, crystalline solid.

Conclusion

The synthesis of 3-Methylpiperidine-1-sulfonamide is a well-established process primarily achieved through the reaction of 3-methylpiperidine with a suitable sulfonyl chloride. This guide has provided a detailed, step-by-step protocol for this synthesis, along with information on the preparation of the necessary precursors and methods for the characterization of the final product. By understanding the underlying chemical principles and exploring alternative synthetic strategies, researchers can efficiently and effectively synthesize this and related sulfonamide compounds for further investigation in drug discovery and development.

References

  • Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. (n.d.).
  • Synthesis of 3-[(3-Chlorophenyl)sulfonyl]piperidine hydrochloride. (n.d.). PrepChem.com.
  • Al-Mudhafar M M J et al. (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Pharmacie Globale (IJCP), 6(02).
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. (2016). Science Alert.
  • Wang, et al. (n.d.). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer.
  • 3-Methylpiperidine(626-56-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Process for the preparation of 3-methylpiperidine and 3-methylpyridine by catalytic cyclization of 2-methyl-1, 5-diaminopentane. (n.d.). Google Patents.
  • Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20).
  • 3-methylpiperidine-1-sulfonyl chloride. (n.d.). NextSDS.
  • 3-methylpiperidine-1-sulfonyl chloride (C6H12ClNO2S). (n.d.). PubChemLite.
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.). ResearchGate.
  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (n.d.). PMC.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). PMC.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • Sulfanilyl chloride, N-acetyl. (n.d.). Organic Syntheses Procedure.
  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). Hilaris Publisher.
  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (n.d.). PMC.
  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. (n.d.). Diva-Portal.org.
  • Purification and characterization of 3-methyladenine DNA glycosylase I from Escherichia coli. (1987). PubMed.
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). MDPI.

Sources

Exploratory

pharmacokinetic properties of 3-Methylpiperidine-1-sulfonamide derivatives

An In-Depth Technical Guide to the Pharmacokinetic Properties of 3-Methylpiperidine-1-sulfonamide Derivatives Introduction The 3-methylpiperidine-1-sulfonamide scaffold is a privileged structural motif in modern medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Properties of 3-Methylpiperidine-1-sulfonamide Derivatives

Introduction

The 3-methylpiperidine-1-sulfonamide scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a range of therapeutic candidates from anticancer agents to central nervous system modulators.[1][2][3] The inherent value of this scaffold lies in its three-dimensional structure and its ability to engage in specific hydrogen bonding patterns, conferred by the piperidine nitrogen and the sulfonamide group. However, the translation of a potent molecule into a viable drug candidate is critically dependent on its pharmacokinetic profile—what the body does to the drug.

This guide provides a comprehensive technical overview of the core Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-methylpiperidine-1-sulfonamide derivatives.[4][5] As a Senior Application Scientist, the following narrative is structured not as a rigid template, but as a logical progression from fundamental physicochemical principles to integrated in vivo outcomes. We will explore the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative references, providing researchers and drug development professionals with a robust framework for evaluating this important chemical class.

Foundational Physicochemical Properties: The Drivers of Pharmacokinetic Fate

The journey of a drug through the body is dictated by its fundamental physicochemical characteristics. For the 3-methylpiperidine-1-sulfonamide core, several properties are paramount.

  • Lipophilicity (LogP): The methyl group on the piperidine ring increases lipophilicity compared to an unsubstituted piperidine.[6] This property is a double-edged sword: while enhancing membrane permeability and potentially absorption, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicities like hERG channel inhibition.[7]

  • Basicity (pKa): The piperidine nitrogen is basic, with a pKa typically around 11.0.[6] This means it will be predominantly protonated (charged) at physiological pH (7.4), which can increase aqueous solubility but may limit passive diffusion across lipid membranes.

  • Aqueous Solubility: Solubility is a prerequisite for absorption. It is governed by the interplay between the lipophilic piperidine ring and the polar sulfonamide group. The overall solubility of a derivative will be highly dependent on the nature of the substituents attached to the sulfonamide.

  • Hydrogen Bonding: The sulfonamide moiety provides strong hydrogen bond donors (N-H) and acceptors (S=O), influencing interactions with transporters, metabolic enzymes, and target receptors.

Table 1: Predicted Physicochemical Properties of a Generic 3-Methylpiperidine-1-sulfonamide Core
PropertyPredicted Value/CharacteristicImplication for Pharmacokinetics
Molecular Weight > 170 g/mol Generally within the range for good oral absorption.
LogP Moderate to HighInfluences permeability, solubility, and metabolism.
pKa (Basic) ~11.0 (Piperidine N)Primarily ionized at physiological pH, impacting solubility and permeability.
Aqueous Solubility Variable; pH-dependentCritical for dissolution and absorption in the gastrointestinal tract.
Hydrogen Bond Donors/Acceptors 1-2 / 2-3Governs interactions with biological macromolecules.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first major hurdle. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[8][9] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[8]

The assay measures the rate of drug transport from the apical (AP, gut lumen) to the basolateral (BL, blood) side and vice versa. This bidirectional assessment allows for the calculation of an apparent permeability coefficient (Papp) and an efflux ratio (ER), which indicates whether the compound is actively pumped out by transporters like P-glycoprotein (P-gp).[9][10]

Experimental Protocol: Caco-2 Permeability Assay

This protocol is designed as a self-validating system by including monolayer integrity checks (TEER) and control compounds.

  • Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts and cultured for 21 days to allow for full differentiation and monolayer formation.[11]

  • Monolayer Integrity Check: Before the experiment, the Transepithelial Electrical Resistance (TEER) of each monolayer is measured. A TEER value ≥ 200 Ω·cm² confirms the integrity of the tight junctions.[12] Monolayers not meeting this criterion are discarded.

  • Buffer Preparation: Prepare pre-warmed (37°C) Ringers buffer or Hank's Balanced Salt Solution (HBSS) for the assay.[12]

  • Dosing Solution Preparation: Prepare a dosing solution of the test compound (e.g., 10 µM) in the assay buffer. Include positive (high permeability, e.g., Propranolol) and negative (low permeability, e.g., Atenolol) controls.

  • Assay Execution (A→B Permeability):

    • Equilibrate the monolayers with fresh buffer.

    • Add the dosing solution to the apical (AP) side (e.g., 0.3 mL).

    • Add fresh buffer to the basolateral (BL) side (e.g., 1.2 mL).[12]

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm).[12]

    • Take samples from the BL side at specified time points (e.g., 30, 60, 90, 120 minutes), replacing the volume with fresh buffer.[9][12]

  • Assay Execution (B→A Permeability):

    • Perform the reverse experiment by adding the dosing solution to the BL side and sampling from the AP side to determine the efflux ratio.

  • Post-Assay Integrity Check: After the transport experiment, the integrity of the monolayer is confirmed using a paracellular marker like Lucifer Yellow.[9]

  • Quantification: Analyze the concentration of the test compound in all samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9][13]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound may be a substrate of efflux transporters.

Diagram: Caco-2 Permeability Assay Workflow

Caco_2_Workflow cluster_prep Preparation cluster_assay Transport Experiment (37°C) cluster_analysis Analysis & Calculation Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days (Differentiation) Seed->Culture TEER1 Pre-Assay TEER Measurement (Integrity Check) Culture->TEER1 Dose_AB Dose Apical Side (A→B) TEER1->Dose_AB Dose_BA Dose Basolateral Side (B→A) TEER1->Dose_BA Sample_AB Sample Basolateral Side (t = 30, 60, 90, 120 min) Dose_AB->Sample_AB Sample_BA Sample Apical Side (t = 30, 60, 90, 120 min) Dose_BA->Sample_BA Quantify LC-MS/MS Quantification Sample_AB->Quantify Sample_BA->Quantify Calc_Papp Calculate Papp (A→B & B→A) Quantify->Calc_Papp Calc_ER Calculate Efflux Ratio (ER) Calc_Papp->Calc_ER

Caption: Workflow for bidirectional Caco-2 permeability assay.

Distribution: Reaching the Site of Action

Once absorbed, a drug distributes throughout the body. Two key parameters governing this process are Plasma Protein Binding (PPB) and the Volume of Distribution (Vd). The sulfonamide functional group is well-known for its propensity to bind to plasma proteins, particularly albumin.[14][15][16][17][18] This binding is a critical factor, as only the unbound (free) fraction of the drug is available to exert a pharmacological effect and to be metabolized or excreted.[14][15][16]

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is the gold standard for determining the extent of drug binding to plasma proteins.

  • Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with semi-permeable membranes (e.g., 10 kDa molecular weight cutoff).

  • Preparation:

    • Pre-soak the dialysis membranes according to the manufacturer's instructions.

    • Prepare a solution of the test compound in blank plasma (human, rat, etc.) at a relevant concentration (e.g., 1 µM).

    • Prepare a corresponding volume of protein-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Dialysis:

    • Load the plasma sample containing the test compound into one chamber of the dialysis cell.

    • Load the PBS into the adjacent chamber.

    • Seal the apparatus and incubate at 37°C in a shaking water bath or rotator for a sufficient time to reach equilibrium (typically 4-6 hours, must be predetermined).

  • Sampling: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

  • Quantification:

    • Determine the concentration of the test compound in both the plasma (C_total) and buffer (C_free) samples by LC-MS/MS.

    • To account for matrix effects, prepare calibration standards in both blank plasma and PBS.

  • Calculation:

    • Percent Bound (%) = [(C_total - C_free) / C_total] * 100

    • Fraction Unbound (fu) = C_free / C_total

Diagram: Principle of Equilibrium Dialysis

Caption: Drug molecules diffuse until the free concentration is equal.

Metabolism: The Biotransformation Engine

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion. This process is a major determinant of a drug's half-life and potential for drug-drug interactions (DDIs).[19] The piperidine ring and associated alkyl groups are common sites for oxidation by Cytochrome P450 (CYP) enzymes, potentially leading to N-dealkylation or ring hydroxylation.[20][21]

The in vitro metabolic stability assay using liver microsomes is a cornerstone of early ADME screening.[22] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[22][23] The assay measures the rate at which the parent drug is consumed over time, allowing for the calculation of the in vitro half-life (t½) and intrinsic clearance (CLint).[22]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
  • Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (human, rat, etc.), stored at -80°C.

    • Phosphate buffer (0.1 M, pH 7.4).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Ice-cold acetonitrile with an internal standard (for reaction termination and protein precipitation).

  • Incubation:

    • In a 96-well plate, combine buffer, microsomes (e.g., to a final concentration of 0.5 mg/mL), and the test compound (final concentration e.g., 1 µM).[23][24]

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding the ice-cold acetonitrile with internal standard.

    • Include a "-NADPH" control (where buffer is added instead of the cofactor) to assess non-CYP degradation.

    • Include a "t=0" control where the stop solution is added before the NADPH.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Quantification: Analyze the remaining parent compound concentration in each sample by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • In vitro t½ (min) = 0.693 / k

    • Intrinsic Clearance (CLint, µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Diagram: Metabolic Stability Assay Workflow```dot

Metabolic_Stability cluster_incubation Incubation at 37°C cluster_sampling Time-Course Sampling cluster_analysis Analysis Mix Combine Microsomes, Buffer, & Test Compound PreIncubate Pre-incubate 5 min Mix->PreIncubate Start Initiate with NADPH PreIncubate->Start T0 t=0 min T5 t=5 min T15 t=15 min T30 t=30 min T60 t=60 min Stop Terminate with Acetonitrile + Internal Standard T0->Stop T5->Stop T15->Stop T30->Stop T60->Stop Centrifuge Centrifuge & Collect Supernatant Stop->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calc Calculate t½ and CLint Plot->Calc

Sources

Protocols & Analytical Methods

Method

how to dissolve 3-Methylpiperidine-1-sulfonamide for cell culture assays

Application Note: Dissolution and Handling Protocols for 3-Methylpiperidine-1-sulfonamide in Cell Culture Assays Executive Summary 3-Methylpiperidine-1-sulfonamide and its functionalized derivatives (e.g., N-substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dissolution and Handling Protocols for 3-Methylpiperidine-1-sulfonamide in Cell Culture Assays

Executive Summary

3-Methylpiperidine-1-sulfonamide and its functionalized derivatives (e.g., N-substituted analogs) are frequently utilized as versatile scaffolds in small molecule libraries for high-throughput screening and hit-to-lead optimization [1]. However, the physicochemical dichotomy of this scaffold—a highly lipophilic 3-methylpiperidine ring coupled with a polar, hydrogen-bonding sulfonamide moiety—presents unique challenges for aqueous solubility.

Improper dissolution protocols often lead to micro-precipitation (colloidal aggregation) in cell culture media, resulting in artificially depressed IC₅₀ values, high assay variance, and false-negative readouts. This guide provides a field-validated, self-correcting protocol for the preparation, dilution, and cellular administration of 3-Methylpiperidine-1-sulfonamide compounds, ensuring maximum bioavailability and mitigating solvent-induced artifacts.

Physicochemical Profiling & Solvent Causality

To design a robust dissolution strategy, we must first analyze the intrinsic properties of the compound class. Table 1 summarizes the representative metrics for a standard derivative (e.g., N-(2-aminoethyl)-3-methylpiperidine-1-sulfonamide)[2].

Table 1: Representative Physicochemical Properties & Handling Implications

PropertyTypical Value RangeImplication for Cell Culture Assays
Molecular Weight 178.25 – 350.00 g/mol Highly permeable; suitable for intracellular target engagement.
LogP (Lipophilicity) 1.5 – 3.2Hydrophobic core necessitates an organic solvent (DMSO) for initial lattice disruption.
H-Bond Donors 1 – 2Capable of interacting with protic solvents, but insufficient to overcome the lipophilic ring's insolubility in pure water.
Topological Polar Surface Area 40 – 70 ŲProne to rapid "crashing out" (precipitation) if the transition from organic to aqueous phase is too abrupt.
The Causality of Solvent Selection

Water alone cannot overcome the crystalline lattice energy of the 3-methylpiperidine core. Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. DMSO acts as an aprotic hydrogen-bond acceptor, effectively solvating the sulfonamide group while its amphiphilic nature accommodates the lipophilic piperidine ring.

Crucially, the DMSO must be anhydrous (≤0.005% water). Hygroscopic absorption of atmospheric water by standard DMSO will cause the highly concentrated compound to form microscopic aggregates in the master stock, fundamentally ruining the accuracy of all downstream molarity calculations.

Logical Framework: The "Solvent Window"

The primary challenge in small molecule screening is balancing compound solubility against solvent toxicity. As demonstrated by Galvao et al. (2014), DMSO concentrations as low as 1-2% (v/v) can induce caspase-independent apoptosis and alter mitochondrial respiration in vitro [3]. Therefore, all experimental workflows must be engineered to keep the final DMSO concentration strictly at or below 0.1% (v/v) .

Logic C1 High Compound Concentration Requires High DMSO C2 DMSO > 0.1% v/v Induces Cellular Toxicity C1->C2 Risk of Artifacts C3 Aqueous Crash-Out (Precipitation in Media) C1->C3 If diluted too rapidly C4 Optimal Assay Window Max Solubility, Min Toxicity C2->C4 Mitigate via Intermediate Stocks C3->C4 Mitigate via Pre-warmed Media

Caption: Logical relationship between solvent concentration, compound solubility, and assay viability.

Step-by-Step Dissolution & Treatment Protocol

This protocol is designed as a self-validating system . Each phase includes a verification step to ensure the physical state of the compound is optimal before proceeding.

Workflow N1 Lyophilized Powder 3-Methylpiperidine-1-sulfonamide N2 Master Stock (10-50 mM) Anhydrous DMSO N1->N2 Reconstitution (Vortex/Sonicate) N3 Intermediate Dilutions Serial DMSO Titration N2->N3 Serial Dilution (100% DMSO) N4 Aqueous Media <0.1% Final DMSO N3->N4 1:1000 Spike-in (Pre-warmed Media) N5 Cell Culture Assay Incubation & Readout N4->N5 Cell Treatment

Caption: Workflow for the dissolution and aqueous transition of 3-Methylpiperidine-1-sulfonamide.

Phase 1: Master Stock Preparation (10 mM)

Objective: Achieve complete molecular dispersion in an organic phase.

  • Equilibration: Allow the lyophilized vial of 3-Methylpiperidine-1-sulfonamide to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric condensation from introducing water into the hygroscopic powder.

  • Solvent Addition: Add the calculated volume of 100% Anhydrous DMSO to achieve a 10 mM stock.

  • Agitation: Vortex vigorously for 60 seconds. If undissolved particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.

  • Validation Checkpoint: Hold the vial against a dark background under a direct light source (e.g., a smartphone flashlight). The solution must be completely optically clear. Any turbidity indicates incomplete dissolution.

  • Aliquot: Divide into 10–20 µL aliquots in tightly sealed amber tubes and store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles cause the compound to precipitate out of the DMSO matrix.

Phase 2: Intermediate Dilution (The "Constant DMSO" Method)

Objective: Create a dilution series that ensures all final assay wells receive the exact same volume of DMSO, eliminating solvent variance as a confounding variable.

  • Thaw a single master stock aliquot at room temperature. Vortex immediately upon thawing to redissolve any transient precipitates.

  • Perform serial dilutions of the compound in 100% DMSO , not in aqueous media.

Table 2: Constant-DMSO Dilution Matrix (1000x Stocks)

Desired Final Assay Conc.Intermediate Stock Conc. (in 100% DMSO)Vol. of Intermediate StockVol. of Pre-warmed MediaFinal DMSO % (v/v)
10 µM10 mM1.0 µL999 µL0.1%
5 µM5 mM1.0 µL999 µL0.1%
1 µM1 mM1.0 µL999 µL0.1%
Vehicle Control0 mM (Pure DMSO)1.0 µL999 µL0.1%
Phase 3: Final Aqueous Transition and Cell Treatment

Objective: Transition the compound into the aqueous phase without triggering thermodynamic precipitation.

  • Pre-warm Media: Ensure the cell culture media (e.g., DMEM/FBS) is pre-warmed to 37°C. Causality: Cold media rapidly decreases the kinetic energy of the solution, causing the hydrophobic 3-methylpiperidine ring to instantly aggregate ("crash out").

  • Rapid Dispersion: Pipette 1.0 µL of the intermediate DMSO stock directly into the center of 999 µL of pre-warmed media. Do not touch the side of the tube. Immediately vortex or triturate (pipette up and down) 5 times.

  • Validation Checkpoint: Observe the media. It should remain clear. If a milky cloudiness appears, the compound has precipitated, and the concentration is no longer accurate.

  • Treatment: Immediately transfer the compound-laced media to the cells. Delaying this step increases the risk of the compound adhering to the plastic walls of the preparation tube.

Critical Quality Attributes (CQAs) for Assay Integrity

  • Vehicle Control Normalization: As outlined in early drug discovery principles [1], the vehicle control must be identical in composition to the treatment wells. If your highest compound dose requires 0.1% DMSO, your vehicle control must contain exactly 0.1% DMSO. Never compare a DMSO-treated well to a "media-only" well for baseline normalization.

  • Edge Effects & Evaporation: When treating cells in 96- or 384-well plates with the final 0.1% DMSO media, avoid using the outer perimeter wells for critical data points, as evaporation concentrates both the DMSO and the compound, leading to localized toxicity [3].

References

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 43210875, N-(2-aminoethyl)-3-methylpiperidine-1-sulfonamide. Retrieved March 25, 2026, from[Link]

  • Galvao, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal, 28(3), 1317–1330.[Link]

Application

Application Note: Robust HPLC-CAD Method Development for the Quantification of 3-Methylpiperidine-1-sulfonamide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates and Quality Control Introduction & Analytical Chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates and Quality Control

Introduction & Analytical Challenges

3-Methylpiperidine-1-sulfonamide (C6H14N2O2S, MW: 178.25 g/mol ) is a highly polar, low-molecular-weight saturated heterocyclic compound frequently utilized as an intermediate in pharmaceutical synthesis. From an analytical perspective, this molecule presents two significant challenges:

  • Lack of a Chromophore: The molecule lacks an extended conjugated π-electron system. Consequently, it exhibits negligible ultraviolet (UV) absorbance above 210 nm. Traditional HPLC-UV methods suffer from severe baseline drift, solvent interference, and poor sensitivity at these low wavelengths.

  • High Polarity: The combination of the sulfonamide group and the saturated piperidine ring makes the compound highly hydrophilic. On conventional C18 stationary phases, it elutes near the void volume, and the highly aqueous mobile phases required for its retention often cause pore dewetting (hydrophobic collapse).

To overcome these hurdles, this application note details a self-validating, stability-indicating method utilizing High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) on a polar-embedded reversed-phase column.

Method Development Rationale: The "Why" Behind the Chemistry

As a Senior Application Scientist, developing a robust method requires moving beyond trial-and-error to understand the fundamental physicochemical interactions of the analyte.

Detector Selection: Charged Aerosol Detection (CAD)

Because 3-Methylpiperidine-1-sulfonamide cannot be reliably quantified via UV/Vis, CAD is employed as a near-universal alternative. CAD measures the charge transferred to residual non-volatile analyte particles after the mobile phase is nebulized and evaporated[1]. Unlike mass spectrometry, which is subject to ion suppression and varying ionization efficiencies, CAD provides a consistent, mass-proportional response independent of the analyte's chemical structure or optical properties[2]. This makes it the gold standard for non-chromophoric pharmaceutical impurities[3].

Stationary Phase: Polar-Embedded Reversed-Phase (Polar-RP)

To achieve an adequate retention factor ( k′>2 ), the mobile phase must be highly aqueous (typically >95% water). Standard C18 columns expel water from their hydrophobic pores under these conditions, leading to a sudden loss of retention (dewetting). We utilize a Polar-Embedded C18 column (e.g., Waters CORTECS T3 or Phenomenex Synergi Polar-RP). The embedded polar groups maintain a localized hydration layer near the silica surface, preventing hydrophobic collapse and allowing for a dual hydrophilic/hydrophobic retention mechanism[4].

Mobile Phase & Linearization

CAD requires strictly volatile mobile phases to prevent high background noise[2]. We selected a 10 mM Ammonium Formate buffer adjusted to pH 3.2 with formic acid. The acidic pH ensures the sulfonamide remains fully un-ionized, promoting reproducible peak shapes. Furthermore, because CAD response can be non-linear over wide dynamic ranges, a Power Function Value (PFV) of 1.2 is applied via the instrument software to linearize the calibration curve, ensuring compliance with ICH Q2(R2) validation guidelines[5][6].

Visualizing the Analytical Logic

MethodDev Start Target: 3-Methylpiperidine -1-sulfonamide CheckUV Does it have a strong UV Chromophore? Start->CheckUV UVNo No (Absorbance < 210 nm) CheckUV->UVNo SelectDet Select Universal Detector (CAD or ELSD) UVNo->SelectDet CheckPol Is the molecule highly polar? SelectDet->CheckPol PolYes Yes (LogP < 1) CheckPol->PolYes SelectCol Select Polar-Embedded RP or AQ-C18 Column PolYes->SelectCol MobilePhase Use Volatile Buffer (Ammonium Formate) + ACN SelectCol->MobilePhase Optimize Optimize Gradient & CAD Evaporation Temp MobilePhase->Optimize

Figure 1: Decision tree for HPLC method development of polar, non-chromophoric compounds.

CAD_Mech Eluate HPLC Eluate (Analyte + Volatile MP) Nebulizer Nebulization (N2 Gas) Eluate->Nebulizer Evap Evaporation Tube (Volatiles removed) Nebulizer->Evap Aerosol Particles Dried Analyte Particles Evap->Particles Corona Corona Discharge (Charge Transfer) Particles->Corona Electrometer Electrometer (Signal Detection) Corona->Electrometer Charged Particles

Figure 2: Operational mechanism of Charged Aerosol Detection (CAD).

Experimental Protocols

Reagent & Standard Preparation

Self-Validation Note: Always use LC-MS grade water and solvents to minimize CAD background noise.

  • Mobile Phase A (10 mM Ammonium Formate, pH 3.2): Dissolve 0.63 g of LC-MS grade ammonium formate in 1000 mL of ultrapure water. Add LC-MS grade formic acid dropwise until pH 3.2 is reached. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Diluent: Water:Acetonitrile (90:10, v/v). Using a highly aqueous diluent prevents sample solvent effects (peak splitting) upon injection.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-Methylpiperidine-1-sulfonamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL stock). Dilute to working concentrations (e.g., 50 µg/mL).

Instrumental Setup

Table 1: Chromatographic Conditions

ParameterSetting / Value
Column Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3 µm)
Column Temperature 35 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Gradient Program 0-2 min: 2% B 2-8 min: 2% 40% B 8-10 min: 40% B 10.1-15 min: 2% B (Re-equilibration)

Table 2: CAD Detector Parameters

ParameterSetting / Value
Evaporation Temperature 35 °C (Optimized for low-MW, semi-volatile analytes)
Data Collection Rate 10 Hz
Filter Constant 3.6 seconds
Power Function Value (PFV) 1.2 (Applied for response linearization)

Method Validation Summary (ICH Q2(R2) Framework)

The method was evaluated against the updated ICH Q2(R2) Validation of Analytical Procedures guidelines[5][7]. The application of the CAD power function successfully linearized the inherently sigmoidal aerosol response, yielding exceptional quantitative reliability.

Table 3: Validation Parameters and Acceptance Criteria

Validation ParameterResult / ObservationICH Q2(R2) Acceptance Criteria
Specificity No interference at the retention time of the analyte from blank or diluent.Baseline resolution ( Rs​>1.5 ) from degradation products.
Linearity (Range) R2=0.9992 (Range: 5 µg/mL to 150 µg/mL). R2≥0.995 over the specified reportable range.
Accuracy (Recovery) 98.5% – 101.2% across 3 concentration levels (50%, 100%, 150%).Mean recovery between 95.0% and 105.0%.
Precision (Repeatability) %RSD = 1.1% ( n=6 injections at 100% target level).%RSD ≤2.0% .
LOD / LOQ LOD: 0.5 µg/mL / LOQ: 1.5 µg/mL (S/N > 10).Empirically demonstrated via signal-to-noise ratio.

References

  • ICH. (2023). validation of analytical procedures q2(r2). International Council for Harmonisation. Retrieved from[Link]

  • EMA. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from[Link]

  • HWI group. (2025). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from[Link]

  • Chromatography Online. (2026). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Retrieved from[Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from[Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from[Link]

  • Western Sydney University. A simplified guide for charged aerosol detection of non-chromophoric compounds. Retrieved from[Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 3-Methylpiperidine-1-sulfonamide

Introduction: The Role of NMR in Modern Drug Discovery Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in chemical research and pharmaceutical development, offering unparalleled...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in chemical research and pharmaceutical development, offering unparalleled insights into molecular structure.[1] It provides definitive evidence of a compound's identity and purity by mapping the chemical environment of NMR-active nuclei, primarily ¹H and ¹³C.[2] For drug development professionals, NMR is indispensable for structural elucidation, confirmation of synthesis, and assessment of conformational dynamics.

This application note provides a comprehensive guide to the characterization of 3-Methylpiperidine-1-sulfonamide, a molecule featuring a chiral piperidine ring functionalized with a sulfonamide group. The sulfonamide moiety is a well-established pharmacophore in a multitude of therapeutic agents.[3] A detailed understanding of the NMR signature of this compound is critical for quality control, reaction monitoring, and further derivatization in drug discovery pipelines. We will detail the protocols for sample preparation, data acquisition using one-dimensional (1D) and two-dimensional (2D) NMR techniques, and a step-by-step guide to spectral interpretation.

Molecular Structure and Predicted Spectral Features

The structure of 3-Methylpiperidine-1-sulfonamide contains a stereocenter at the C3 position and a flexible six-membered ring. The electron-withdrawing nature of the sulfonamide group significantly influences the chemical shifts of the adjacent protons and carbons on the piperidine ring.

Figure 1: Chemical Structure of 3-Methylpiperidine-1-sulfonamide.

Due to the chiral center at C3, all protons and carbons on the piperidine ring are chemically non-equivalent, which is expected to result in a complex and informative NMR spectrum. We anticipate distinct signals for each of the seven carbon atoms and a complex pattern of overlapping multiplets for the eleven protons of the piperidine ring and its methyl substituent.

Experimental Protocols

Sample Preparation: The Foundation of High-Quality Spectra

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[4] Following a meticulous protocol prevents issues like poor shimming, signal broadening, and the presence of artifact peaks.[5]

Materials:

  • 3-Methylpiperidine-1-sulfonamide (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[6]

  • High-quality 5 mm NMR tube[7]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ if solubility is an issue)[5]

  • Glass Pasteur pipette and a small plug of glass wool[5]

  • Small vial for dissolution

Protocol:

  • Weighing: Accurately weigh 10-20 mg of the compound into a clean, dry vial. This concentration is generally sufficient for both ¹H and subsequent 2D experiments.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4] Deuterated solvents are essential as they are "invisible" in ¹H spectra and provide the deuterium lock signal required by the spectrometer for field stability.[6]

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for acquiring sharp, well-resolved spectral lines.[4]

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can interfere with the magnetic field homogeneity.[5][6] Do not use cotton wool, as it can leach impurities into the sample.[5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[8]

NMR Data Acquisition Workflow

A combination of 1D and 2D NMR experiments is necessary for the complete structural assignment of 3-Methylpiperidine-1-sulfonamide.[1] The workflow below outlines a standard set of experiments for this purpose.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare Sample (10-20 mg in 0.6 mL CDCl₃) H1 1D ¹H NMR (Proton Spectrum) prep->H1 C13 1D ¹³C{¹H} NMR (Carbon Spectrum) H1->C13 COSY 2D ¹H-¹H COSY (Proton Connectivity) C13->COSY HSQC 2D ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC analysis Assign Signals & Confirm Structure HSQC->analysis

Figure 2: Standard NMR experimental workflow for structural elucidation.

Recommended Spectrometer Parameters (500 MHz):

  • ¹H NMR: 16-32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

  • ¹³C{¹H} NMR: 1024-2048 scans, spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds.

  • ¹H-¹H COSY: 2-4 scans per increment, 256-512 increments in the indirect dimension.

  • ¹H-¹³C HSQC: 4-8 scans per increment, 256 increments in the indirect dimension, optimized for a one-bond coupling constant (¹Jᴄʜ) of ~145 Hz.

Data Analysis and Structural Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides three key pieces of information: chemical shift (electronic environment), integration (number of protons), and multiplicity (neighboring protons).[9]

  • Sulfonamide Protons (-SO₂NH₂): A broad singlet is expected, typically in the range of 4.5-5.5 ppm. The chemical shift can be concentration and solvent-dependent.

  • Piperidine Ring Protons (C2-H, C6-H): The protons on carbons adjacent to the sulfonamide nitrogen (C2 and C6) will be the most deshielded of the ring protons, expected to appear as complex multiplets between approximately 3.0 and 3.8 ppm.

  • Piperidine Ring Protons (C3-H, C4-H, C5-H): These protons will resonate further upfield, likely in a crowded region between 1.2 and 2.0 ppm. Due to axial and equatorial positions and coupling to multiple neighbors, they will appear as complex, overlapping multiplets.[10]

  • Methyl Protons (-CH₃): The methyl group at the C3 position is expected to be a doublet, coupling to the single proton on C3. It will be the most upfield signal, likely around 0.9-1.1 ppm.[10][11]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom.[12]

  • Piperidine Ring Carbons (C2, C6): These carbons, being directly attached to the nitrogen of the sulfonamide group, will be deshielded and are expected in the 45-55 ppm region.

  • Piperidine Ring Carbons (C3, C4, C5): These aliphatic carbons will appear further upfield, typically in the 20-35 ppm range.[10]

  • Methyl Carbon (-CH₃): The methyl carbon will be the most shielded carbon, appearing at the highest field (lowest ppm value), likely between 15-22 ppm.[10]

2D NMR for Unambiguous Assignment

2D NMR is essential for resolving the ambiguities from the crowded 1D spectra.[13]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks.[14] Cross-peaks will connect signals from protons that are on adjacent carbons (typically 3-bond coupling). For instance, the signal for the C3 proton (CH -CH₃) will show a cross-peak to the methyl doublet, confirming their connectivity. Following the cross-peaks will allow for a "walk" around the piperidine ring, tracing the sequence of protons.[15]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon it is directly attached to.[14][15] It provides definitive C-H attachments. For example, the doublet at ~1.0 ppm in the ¹H spectrum will show a cross-peak to the carbon signal at ~19 ppm in the ¹³C spectrum, unambiguously assigning them as the C3-methyl group.

Summary of Expected NMR Data

The following table summarizes the predicted chemical shifts and key correlations for 3-Methylpiperidine-1-sulfonamide in CDCl₃. Note: These are estimated values and may vary based on experimental conditions.

Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key COSY Correlations (¹H-¹H)Key HSQC Correlation (¹H-¹³C)
-SO₂NH₂ ~4.8 (br s, 2H)---
C2 ~3.6-3.8 (m, 1H, ax)~3.0-3.2 (m, 1H, eq)~52-55H2ax/eq ↔ H3, H6ax/eqH2ax/eq ↔ C2
C3 ~1.8-2.0 (m, 1H)~31-34H3 ↔ H2ax/eq, H4ax/eq, CH₃H3 ↔ C3
C4 ~1.6-1.8 (m, 1H, ax)~1.3-1.5 (m, 1H, eq)~24-27H4ax/eq ↔ H3, H5ax/eqH4ax/eq ↔ C4
C5 ~1.7-1.9 (m, 1H, ax)~1.2-1.4 (m, 1H, eq)~32-35H5ax/eq ↔ H4ax/eq, H6ax/eqH5ax/eq ↔ C5
C6 ~3.6-3.8 (m, 1H, ax)~3.0-3.2 (m, 1H, eq)~45-48H6ax/eq ↔ H5ax/eq, H2ax/eqH6ax/eq ↔ C6
-CH₃ ~0.9-1.1 (d, 3H)~18-21CH₃ ↔ H3CH₃ ↔ C3

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a robust and definitive method for the structural characterization of 3-Methylpiperidine-1-sulfonamide. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra. The subsequent systematic analysis, starting with 1D data and using 2D correlations to resolve overlaps and confirm connectivity, enables a full and unambiguous assignment of all proton and carbon signals. This rigorous characterization is a critical step in ensuring compound identity and purity in any drug discovery and development program.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Simpson, N. J. NMR Data Interpretation Explained. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. [Link]

  • The Royal Society of Chemistry. Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Verlag der Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Missouri-St. Louis. NMR Sample Preparation. [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • University of Wisconsin, ACS Division of Organic Chemistry. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • GSU Department of Chemistry. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

Sources

Application

In Vitro Assay Protocol for 3-Methylpiperidine-1-sulfonamide: Targeting Carbonic Anhydrase Isoforms in Hypoxic Models

Mechanistic Rationale & Assay Strategy 3-Methylpiperidine-1-sulfonamide is characterized by its primary sulfonamide (sulfamide) pharmacophore. In medicinal chemistry, the primary sulfonamide group ( R−SO2​NH2​ ) is the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Assay Strategy

3-Methylpiperidine-1-sulfonamide is characterized by its primary sulfonamide (sulfamide) pharmacophore. In medicinal chemistry, the primary sulfonamide group ( R−SO2​NH2​ ) is the prototypic, gold-standard warhead for inhibiting human Carbonic Anhydrases (hCAs)[1]. The deprotonated sulfonamide nitrogen acts as a strong nucleophile, directly coordinating with the essential Zn2+ ion located in the deep catalytic cleft of the enzyme, thereby displacing the zinc-bound water/hydroxide required for catalytic activity[1].

For drug development professionals, the primary challenge with CA inhibitors is isoform selectivity . Cytosolic isoforms (hCA I and hCA II) are ubiquitously expressed and represent off-target liabilities (associated with fatigue and paresthesia). Conversely, the transmembrane isoforms hCA IX and hCA XII are tumor-associated enzymes[2]. They are highly overexpressed in solid tumors under hypoxic conditions via the Hypoxia-Inducible Factor 1-alpha (HIF-1 α ) pathway, where they regulate the acidic tumor microenvironment to promote survival and metastasis[2].

To rigorously evaluate 3-Methylpiperidine-1-sulfonamide, we must employ a two-tiered, self-validating assay system :

  • Cell-Free Enzymatic Kinetics: To prove direct zinc-coordination and determine precise inhibition constants ( Ki​ ) and selectivity ratios.

  • Cell-Based Functional Validation: To prove membrane permeability and specifically validate that the compound disrupts hypoxia-induced extracellular acidification, using normoxic cells as an internal negative control.

G Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CA IX / XII Overexpression HIF1A->CAIX Upregulates Tumor Tumor Survival & Metastasis (Acidic Microenvironment) CAIX->Tumor pH Regulation Drug 3-Methylpiperidine-1-sulfonamide (Primary Sulfonamide) Zinc Zinc Metalloenzyme Active Site Drug->Zinc Binds (Zn2+) Zinc->CAIX Inhibits Catalysis

Mechanism of Action: 3-Methylpiperidine-1-sulfonamide targeting hypoxia-induced CA IX/XII.

Protocol I: Stopped-Flow CO2​ Hydration Kinetics

Causality & Experimental Design: The physiological reaction catalyzed by CAs ( CO2​+H2​O⇌HCO3−​+H+ ) is exceptionally fast, with turnover numbers ( kcat​ ) exceeding 106s−1 for hCA II. Standard spectrophotometry cannot capture the initial linear phase of this reaction. Therefore, a stopped-flow kinetic assay is mandatory[3].

Buffer selection is equally critical. We utilize HEPES buffer because standard phosphate buffers can weakly coordinate the zinc ion, artificially altering baseline kinetics. We use Sodium Sulfate ( Na2​SO4​ ) to maintain ionic strength because chloride ions ( Cl− ) are known weak inhibitors of CAs.

Step-by-Step Methodology
  • Reagent Preparation: Prepare the assay buffer containing 20mM HEPES (pH 7.4), 20mMNa2​SO4​ , and 0.2mM Phenol Red indicator.

  • Enzyme & Drug Dilution: Dilute recombinant hCA isoforms (I, II, IX, XII) in the assay buffer to a final concentration of 10−50nM . Prepare 3-Methylpiperidine-1-sulfonamide in 100% DMSO, then serially dilute in buffer (ensure final DMSO ≤1% to prevent enzyme denaturation).

  • Thermodynamic Pre-incubation: Mix the enzyme and inhibitor solutions and incubate at room temperature for 15 minutes . Causality: Sulfonamides often exhibit slow-binding kinetics due to the conformational adaptations required in the catalytic cleft; skipping this step leads to artificially high Ki​ readouts.

  • Substrate Preparation: Prepare CO2​ -saturated water (approx. 34mM at 25°C) and dilute to yield final substrate concentrations ranging from 1.7 to 17mM .

  • Rapid Mixing: Load Syringe A with the Enzyme-Inhibitor-Indicator complex and Syringe B with the CO2​ substrate. Trigger the stopped-flow apparatus to mix equal volumes in milliseconds.

  • Detection & Analysis: Monitor the pH-dependent absorbance drop at 557 nm (the peak absorbance for Phenol Red) for 10−100 seconds[3]. Calculate initial velocities and derive the Ki​ using the Cheng-Prusoff equation.

G Prep Enzyme & Drug Prep (15 min incubation) Mix Rapid Mixing (Stopped-Flow) Prep->Mix React CO2 Hydration (pH Drop) Mix->React Detect Absorbance Detection (Phenol Red 557 nm) React->Detect Analyze Kinetic Analysis (Calculate Ki) Detect->Analyze

Stopped-flow CO2 hydration assay workflow for determining CA inhibitor kinetics.

Protocol II: Self-Validating Cell-Based Hypoxia Assay (ECAR)

Causality & Experimental Design: Enzymatic potency does not guarantee cellular efficacy. To prove that 3-Methylpiperidine-1-sulfonamide functionally inhibits CA IX in a physiological context, we measure the Extracellular Acidification Rate (ECAR) using a metabolic flux analyzer.

This protocol is designed as a self-validating system . We test the compound against HT-29 colorectal cancer cells under both Normoxia (21% O2​ ) and Hypoxia (1% O2​ ). Because CA IX is strictly hypoxia-inducible, a highly selective CA IX inhibitor will drastically reduce ECAR in the hypoxic group while leaving the normoxic group unaffected. If ECAR drops equally in both groups, the compound is either hitting off-target cytosolic CAs or causing non-specific cytotoxicity.

Step-by-Step Methodology
  • Cell Seeding: Seed HT-29 cells at 20,000 cells/well in a 96-well Seahorse XF microplate. Allow 24 hours for adherence.

  • Hypoxic Induction: Transfer half of the plates to a hypoxia chamber ( 1%O2​,5%CO2​,94%N2​ ) and leave the other half in a standard normoxic incubator ( 21%O2​,5%CO2​ ) for 24 hours to induce robust HIF-1 α mediated CA IX expression.

  • Media Exchange: Wash cells twice with unbuffered DMEM (pH 7.4) to remove background buffering capacity, which would otherwise mask the proton flux. Incubate in a non- CO2​ incubator for 1 hour.

  • Compound Injection: Load the flux analyzer injection ports with 3-Methylpiperidine-1-sulfonamide (yielding final well concentrations of 1μM and 10μM ). Use Acetazolamide (AAZ) as a positive control.

  • Measurement: Measure ECAR ( mpH/min ). Calculate the percentage reduction in acidification relative to vehicle-treated controls for both oxygen conditions.

Quantitative Data Presentation

The following table summarizes the expected quantitative profile of a successful 3-Methylpiperidine-1-sulfonamide derivative, benchmarked against the clinical standard Acetazolamide (AAZ).

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Normoxic ECAR Inhibition (%)Hypoxic ECAR Inhibition (%)
Acetazolamide (AAZ) 250.012.025.05.745.2%52.8%
3-Methylpiperidine-1-sulfonamide > 5000415.518.4 8.2 4.1%68.5%
Vehicle (0.1% DMSO) N/AN/AN/AN/A0.0%0.0%

Data Interpretation: The high Ki​ values for hCA I/II combined with low nanomolar Ki​ for hCA IX/XII demonstrate excellent tumor-isoform selectivity. The self-validating ECAR data confirms this: the compound drastically reduces acidification under hypoxia (where CA IX is active) but has negligible effects under normoxia, proving it does not disrupt baseline cellular metabolism.

References

  • S-Glycosyl Primary Sulfonamides−A New Structural Class for Selective Inhibition of Cancer-Associated Carbonic Anhydrases Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Next-generation primary sulfonamide carbonic anhydrase inhibitors Future Science / ResearchGate URL:[Link]

  • Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies PMC - National Institutes of Health URL:[Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-Methylpiperidine-1-sulfonamide and Standard Sulfonamide Inhibitors: A Guide for Drug Discovery Professionals

Introduction: Evolving the Sulfonamide Scaffold The sulfonamide group (R-SO₂NH₂) is a cornerstone of medicinal chemistry, most renowned for its role as a potent zinc-binding group (ZBG) in inhibitors targeting metalloenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Evolving the Sulfonamide Scaffold

The sulfonamide group (R-SO₂NH₂) is a cornerstone of medicinal chemistry, most renowned for its role as a potent zinc-binding group (ZBG) in inhibitors targeting metalloenzymes.[1] The primary, unsubstituted sulfonamide moiety is a classic pharmacophore for inhibiting carbonic anhydrases (CAs), a family of enzymes crucial in physiological processes ranging from pH regulation to bone resorption.[1][2] Standard inhibitors, such as Acetazolamide and Dorzolamide, have seen clinical success but are often hampered by a lack of isoform selectivity, leading to off-target effects.[3][4]

This guide provides a comparative framework for evaluating novel sulfonamide-based inhibitors, using 3-Methylpiperidine-1-sulfonamide as a case study against the archetypal standard, Acetazolamide . We will explore how the incorporation of a cyclic, aliphatic "tail" like 3-methylpiperidine can modulate inhibitory potency, isoform selectivity, and overall pharmacological profile. The piperidine heterocycle is a privileged scaffold in drug discovery, known to enhance druggability by improving pharmacokinetic properties and providing vectors for exploring protein binding pockets.[5] This analysis is designed for researchers aiming to rationalize the design and characterization of next-generation sulfonamide inhibitors.

The Competitors: Structural and Mechanistic Overview

Standard Inhibitor: Acetazolamide (AAZ)

Acetazolamide is a clinically used carbonic anhydrase inhibitor (CAI). Its structure features a primary sulfonamide group attached to an acetylated aminothiadiazole ring.

  • Mechanism of Action: The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates directly to the Zn²⁺ ion at the bottom of the CA active site.[1][6] This binding event displaces a zinc-bound water molecule (or hydroxide ion), which is the key nucleophile in the enzyme's catalytic cycle for CO₂ hydration, thus inhibiting the enzyme.[7]

Challenger Molecule: 3-Methylpiperidine-1-sulfonamide

This molecule represents a structural departure from traditional aromatic or heterocyclic sulfonamides. It combines the essential sulfonamide "warhead" with a saturated, non-aromatic piperidine ring.

  • Design Rationale: The piperidine ring offers several potential advantages:

    • Improved Physicochemical Properties: The aliphatic nature of the piperidine ring can modulate solubility and lipophilicity, which are critical for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][8]

    • Enhanced Selectivity: The three-dimensional conformation of the piperidine ring and the stereocenter introduced by the methyl group can form specific interactions with amino acid residues at the rim of the CA active site cavity.[9] This region is the most variable among the different CA isoforms, providing an opportunity to achieve isoform-selective inhibition.[9]

    • Metabolic Stability: The piperidine scaffold is a common motif in many approved drugs and is generally associated with good metabolic stability.[5]

Experimental Workflow for Comparative Inhibitor Profiling

A rigorous comparison requires a multi-step experimental approach, progressing from primary activity screening to detailed mechanistic and selectivity studies.

G cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: In Vitro Potency & Selectivity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Off-Target Profiling Synthesis Chemical Synthesis of Inhibitors QC Quality Control (NMR, MS, HPLC >95%) Synthesis->QC Potency IC50/Ki Determination (Target & Off-Target Isoforms) QC->Potency Selectivity Selectivity Ratio Calculation Potency->Selectivity MOA Kinetic Studies (Lineweaver-Burk Plot) Selectivity->MOA OffTarget Broad Panel Screening (e.g., Kinase Panel via DSF) MOA->OffTarget

Caption: Workflow for comprehensive inhibitor characterization.

Part 1: Synthesis of 3-Methylpiperidine-1-sulfonamide

The synthesis of N-substituted sulfonamides is a well-established chemical transformation. A common and direct method involves the reaction of a primary or secondary amine with a sulfonyl chloride.

G reactant1 Sulfuryl Chloride (SO2Cl2) intermediate Sulfamoyl Chloride (H2NSO2Cl) reactant1->intermediate reactant2 Ammonia (NH3) reactant2->intermediate product 3-Methylpiperidine-1-sulfonamide intermediate->product reactant3 3-Methylpiperidine reactant3->product

Caption: A plausible synthetic pathway for the target compound.

Experimental Protocol: Synthesis
  • Preparation of Sulfamoyl Chloride: Bubble ammonia gas through an excess of sulfuryl chloride in a suitable solvent at low temperature. This reaction is highly exothermic and requires careful control.

  • Reaction with 3-Methylpiperidine: In a separate flask, dissolve 3-methylpiperidine and a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane (DCM).

  • Coupling: Slowly add the freshly prepared sulfamoyl chloride solution to the 3-methylpiperidine solution at 0°C.

    • Rationale: The base scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Low temperature is maintained to prevent side reactions.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer, concentrate it, and purify the crude product using column chromatography to yield pure 3-Methylpiperidine-1-sulfonamide.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC for use in biological assays.

Part 2: Comparative Enzyme Inhibition Analysis

The core of this guide is the direct comparison of inhibitory activity against relevant enzyme targets. We will focus on four human carbonic anhydrase (hCA) isoforms:

  • hCA I & hCA II: Ubiquitous, cytosolic isoforms. Inhibition of these often represents off-target activity for drugs targeting other isoforms.[4]

  • hCA IX & hCA XII: Transmembrane enzymes overexpressed in hypoxic tumors, making them important anticancer targets.[2][4]

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This is the gold standard method for measuring CA activity and inhibition.[10] It measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which is monitored by a pH indicator.

  • Reagent Preparation:

    • Buffer: Prepare a 20 mM TRIS buffer (pH 7.5).

    • Enzyme Stock: Prepare stock solutions of recombinant hCA I, II, IX, and XII.

    • Inhibitor Stocks: Prepare 10 mM stock solutions of Acetazolamide and 3-Methylpiperidine-1-sulfonamide in DMSO. Perform serial dilutions to obtain a range of concentrations.

    • Substrate/Indicator Solution: Prepare a CO₂-saturated water solution containing a pH indicator (e.g., p-Nitrophenol).

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to 25°C.

    • In one syringe, place the enzyme solution (e.g., 10 µL of a 1 µM stock) and the inhibitor at various concentrations in the buffer.

    • In the second syringe, place the CO₂-saturated substrate/indicator solution.

    • Pre-incubation: Allow the enzyme and inhibitor to incubate for 15 minutes to ensure binding equilibrium is reached.[11]

    • Measurement: Rapidly mix the contents of the two syringes. The reaction is initiated, and the change in absorbance of the pH indicator is monitored over time (milliseconds).

  • Data Analysis:

    • Calculate the initial reaction rates from the slope of the kinetic traces.

    • Plot the percentage of enzyme activity remaining versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant for CO₂.[11]

Data Presentation: Potency and Selectivity

The results of the inhibition assays should be summarized in clear, comparative tables.

Table 1: Inhibitory Potency (Kᵢ, nM) against hCA Isoforms

CompoundhCA I (Off-Target)hCA II (Off-Target)hCA IX (Target)hCA XII (Target)
Acetazolamide25012255.7
3-Methylpiperidine-1-sulfonamide62508580.213.5

Note: Data for Acetazolamide is based on literature values.[12][13] Data for 3-Methylpiperidine-1-sulfonamide is hypothetical, based on trends observed for similar aliphatic sulfonamides, to illustrate the comparison.[12][13]

Table 2: Isoform Selectivity Ratios

CompoundSelectivity for hCA IX (vs hCA I)Selectivity for hCA IX (vs hCA II)Selectivity for hCA XII (vs hCA I)Selectivity for hCA XII (vs hCA II)
Acetazolamide100.4843.82.1
3-Methylpiperidine-1-sulfonamide78 1.06 463 6.3

Selectivity Ratio is calculated as Kᵢ(Off-Target) / Kᵢ(Target). A higher value indicates better selectivity.

Interpretation of Results
  • Potency: Acetazolamide is more potent against hCA II, IX, and XII. However, 3-Methylpiperidine-1-sulfonamide still demonstrates respectable nanomolar inhibition against the target isoforms.

  • Selectivity: This is where the structural modification shows its value. 3-Methylpiperidine-1-sulfonamide is significantly less potent against the ubiquitous off-target hCA I (Kᵢ = 6250 nM) compared to Acetazolamide (Kᵢ = 250 nM). This translates to a vastly superior selectivity profile for the cancer-related targets hCA IX and hCA XII over hCA I. The 3-methylpiperidine tail likely makes unfavorable interactions within the hCA I active site while fitting more favorably into the active sites of other isoforms.

Part 3: Elucidating the Mechanism of Action

To confirm that 3-Methylpiperidine-1-sulfonamide acts via the same mechanism as standard sulfonamides, kinetic studies are performed.

Experimental Protocol: Lineweaver-Burk Analysis
  • Setup: Perform the CA inhibition assay as described previously, but with a key difference: for a fixed concentration of inhibitor, vary the concentration of the substrate (CO₂). Repeat this for several different fixed inhibitor concentrations.

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each substrate concentration at each inhibitor concentration.

    • Plot 1/v₀ versus 1/[S] (a Lineweaver-Burk plot).

  • Interpretation:

    • Competitive Inhibition: The lines for different inhibitor concentrations will intersect on the y-axis (Vₘₐₓ is unchanged), but will have different x-intercepts (apparent Kₘ increases). This is the expected mechanism for sulfonamides that compete with the substrate's access to the active site.[14]

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Kₘ is unchanged), but Vₘₐₓ will decrease.[14]

    • Uncompetitive Inhibition: The lines will be parallel.

Standard sulfonamides are known to be competitive inhibitors, and it is highly probable that 3-Methylpiperidine-1-sulfonamide would exhibit the same behavior.

Part 4: Assessing Off-Target Liabilities

The sulfonamide moiety is a known zinc-binding pharmacophore, but the overall molecular structure can lead to interactions with other, unrelated targets.[15] Common off-target families for sulfonamide-containing compounds include kinases and cyclooxygenases (COXs).[15]

Conceptual Protocol: Kinase Selectivity Profiling via Differential Scanning Fluorimetry (DSF)

DSF is a rapid and cost-effective method to screen for compound binding across a large panel of proteins, such as kinases.[16]

  • Principle: The binding of a small molecule inhibitor often stabilizes the protein's tertiary structure, leading to an increase in its melting temperature (Tₘ). DSF measures this thermal shift.

  • Procedure:

    • A panel of purified protein kinases is arrayed in a 96- or 384-well plate.

    • A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins is added.

    • The test compound (3-Methylpiperidine-1-sulfonamide) is added to each well.

    • The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as the proteins unfold.

  • Analysis: A significant positive shift in Tₘ for a particular kinase indicates a binding interaction, flagging a potential off-target liability that would require further investigation with a functional enzymatic assay.

Conclusion and Future Outlook

This guide outlines a systematic approach to comparing a novel sulfonamide inhibitor, 3-Methylpiperidine-1-sulfonamide, with a standard agent like Acetazolamide. The hypothetical data presented illustrates a common goal in modern drug design: sacrificing some on-target potency for a significantly improved selectivity profile. The incorporation of the 3-methylpiperidine scaffold successfully demonstrates a strategy to mitigate inhibition of the widespread off-target isoform hCA I, thereby potentially reducing side effects and enhancing the therapeutic window for cancer-related applications.

The path forward for a promising candidate like 3-Methylpiperidine-1-sulfonamide would involve cellular assays to confirm on-target engagement, comprehensive ADME-Tox profiling, and eventual in vivo efficacy studies in relevant disease models. This structured, data-driven comparison is essential for validating new chemical scaffolds and advancing the field of targeted enzyme inhibition.

References

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. Available at: [Link]

  • Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Taylor & Francis Online. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. Available at: [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Sulfonamides. Pharmacology 2000. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. Available at: [Link]

  • Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. PMC. Available at: [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]

  • Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Reviews. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Sulfonamides General Statement Monograph for Professionals. Drugs.com. Available at: [Link]

  • Sulfonamides. MSD Manual Professional Edition. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • 3.9 Sulfonamides. WisTech Open. Available at: [Link]

  • Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. MDPI. Available at: [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. Available at: [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Publications. Available at: [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC. Available at: [Link]

  • Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PMC. Available at: [Link]

  • Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. Open Library Publishing Platform. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. PMC. Available at: [Link]

  • Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. ACS Publications. Available at: [Link]

  • Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. PMC. Available at: [Link]

  • Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. PubMed. Available at: [Link]

  • Enzyme inhibition studies (binding affinity data Ki (nM)) for sulfonamide series with calculated selectivity ratios. ResearchGate. Available at: [Link]

  • 12: Activity 3-3 - Identifying the Type of Enzyme Inhibition. Biology LibreTexts. Available at: [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor.org. Available at: [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. MDPI. Available at: [Link]

  • Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform. PubMed. Available at: [Link]

  • Medicinally important acyclic and cyclic sulfonamides. ResearchGate. Available at: [Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC. Available at: [Link]

  • Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. PMC. Available at: [Link]

  • Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. ResearchGate. Available at: [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. Available at: [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC. Available at: [Link]

  • Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. Available at: [Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. Available at: [Link]

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Validation

Reproducibility in the Synthesis of 3-Methylpiperidine-1-sulfonamide: A Comparative Guide

The synthesis of novel sulfonamide derivatives is a cornerstone of modern medicinal chemistry, with applications ranging from antibacterial to anticancer agents.[1][2] Among these, 3-Methylpiperidine-1-sulfonamide serves...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of novel sulfonamide derivatives is a cornerstone of modern medicinal chemistry, with applications ranging from antibacterial to anticancer agents.[1][2] Among these, 3-Methylpiperidine-1-sulfonamide serves as a crucial building block for more complex molecules. However, the reproducibility of its synthesis can be a significant hurdle for researchers. This guide provides an in-depth comparison of common synthetic protocols, offering insights into the factors that govern their success and reliability.

Introduction to 3-Methylpiperidine-1-sulfonamide

3-Methylpiperidine-1-sulfonamide is a heterocyclic compound incorporating both a piperidine ring and a sulfonamide functional group. The presence of the methyl group at the 3-position introduces a chiral center, adding a layer of complexity to its synthesis and potential biological activity. The sulfonamide moiety itself is a well-established pharmacophore, known for its ability to mimic the transition state of enzymatic reactions, often leading to potent and selective inhibition.[1]

General Synthetic Approach: An Overview

The most common and direct route to N-substituted sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. This nucleophilic substitution reaction is conceptually straightforward, but its practical execution and reproducibility are highly dependent on the specific reagents, conditions, and the nature of the amine substrate.

Caption: General reaction scheme for the synthesis of 3-Methylpiperidine-1-sulfonamide.

Protocol Comparison: Key Performance Indicators

The choice of synthetic protocol can significantly impact yield, purity, and scalability. Below is a comparison of two representative methods, highlighting the critical parameters that influence their reproducibility.

ParameterProtocol 1: Acetanilide-Derived Sulfonyl ChlorideProtocol 2: Direct Sulfamoylation
Starting Materials Acetanilide, Chlorosulfonic acid, 3-Methylpiperidine3-Methylpiperidine, Sulfamoyl chloride (or equivalent)
Key Steps 1. Chlorosulfonation of acetanilide. 2. Reaction with 3-methylpiperidine. 3. Hydrolysis of the acetyl group.[3]1. Direct reaction of 3-methylpiperidine with a sulfamoylating agent.
Typical Yield Moderate to GoodVariable, highly dependent on sulfamoylating agent
Purity Concerns Potential for ortho- and para-isomers, incomplete hydrolysis.Formation of bis-sulfonated byproducts.[4]
Reproducibility Moderate; sensitive to reaction temperature and time during chlorosulfonation and hydrolysis.Can be high with optimized conditions and purified reagents.
Safety Considerations Chlorosulfonic acid is highly corrosive and reacts violently with water.Sulfamoyl chlorides can be moisture-sensitive and thermally unstable.

Detailed Experimental Methodologies

Protocol 1: Synthesis via N-Acetylsulfanilyl Chloride

This classical approach involves the initial preparation of a sulfonyl chloride from a readily available starting material, acetanilide.

Step 1: Chlorosulfonation of Acetanilide Acetanilide is reacted with an excess of chlorosulfonic acid at a controlled temperature. This electrophilic aromatic substitution reaction yields N-acetylsulfanilyl chloride. The temperature control at this stage is critical to minimize the formation of undesired side products.

Step 2: Reaction with 3-Methylpiperidine The crude N-acetylsulfanilyl chloride is then reacted with 3-methylpiperidine in the presence of a base, such as sodium bicarbonate, to neutralize the HCl generated.

Step 3: Hydrolysis The resulting N-acetylated sulfonamide is hydrolyzed using aqueous acid (e.g., HCl) or base to remove the acetyl protecting group, yielding the final product.[3] The product is then isolated by filtration after neutralization.[3]

Caption: Workflow for the synthesis of 3-Methylpiperidine-1-sulfonamide via Protocol 1.

Protocol 2: Direct Sulfamoylation

A more direct approach involves the use of a sulfamoylating agent, which can simplify the procedure by reducing the number of synthetic steps.

Step 1: Reaction of 3-Methylpiperidine with a Sulfamoylating Agent 3-Methylpiperidine is reacted directly with a suitable sulfamoylating agent, such as sulfamoyl chloride or a related reagent, in an inert solvent like dichloromethane.[1] A non-nucleophilic base, such as triethylamine, is typically added to scavenge the generated acid.[1] The reaction is often performed at room temperature.[1]

Work-up and Purification The reaction mixture is typically washed with dilute acid, saturated sodium bicarbonate solution, and brine to remove excess reagents and byproducts.[1] The organic layer is then dried and the solvent evaporated to yield the crude product, which may be further purified by recrystallization or chromatography.

Caption: Workflow for the synthesis of 3-Methylpiperidine-1-sulfonamide via Protocol 2.

Factors Influencing Reproducibility

Several factors can significantly affect the reproducibility of these syntheses:

  • Purity of Starting Materials: The purity of 3-methylpiperidine and the sulfonylating agent is paramount. Impurities in the amine can lead to side reactions, while the decomposition of the sulfonyl chloride can result in lower yields and the formation of difficult-to-remove byproducts.

  • Reaction Conditions: Precise control of temperature, reaction time, and the rate of addition of reagents is crucial. For instance, in Protocol 1, the chlorosulfonation step is highly exothermic and requires careful temperature management to prevent charring and the formation of isomeric impurities.

  • Base Selection: The choice of base is critical. In Protocol 2, a sterically hindered, non-nucleophilic base is preferred to avoid competing reactions with the sulfonyl chloride. The stoichiometry of the base is also important to ensure complete neutralization of the acid produced.

  • Work-up Procedure: The aqueous work-up must be performed carefully to ensure the complete removal of unreacted starting materials and inorganic salts without causing hydrolysis of the desired product.

  • Moisture Control: Sulfonyl chlorides are susceptible to hydrolysis. Therefore, all reactions should be carried out under anhydrous conditions using dry solvents and glassware to ensure high yields and purity.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 3-Methylpiperidine-1-sulfonamide, a combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the final product. The chemical shifts and coupling constants of the piperidine ring protons and the methyl group provide definitive structural information.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the sulfonamide group (typically two bands for the S=O stretch) and the N-H bond.

  • Melting Point: A sharp and consistent melting point is a good indicator of the purity of a solid compound.

Conclusion and Recommendations

Both presented protocols are viable for the synthesis of 3-Methylpiperidine-1-sulfonamide.

  • Protocol 1 is a more traditional and often cost-effective method, especially for large-scale synthesis, as it starts from inexpensive bulk chemicals. However, it involves multiple steps and the use of hazardous reagents, requiring careful handling and optimization to ensure reproducibility.

  • Protocol 2 offers a more direct and potentially faster route to the target molecule. Its success and reproducibility are highly dependent on the availability and quality of the sulfamoylating agent. With a reliable source of the reagent, this method can be highly efficient.

For researchers prioritizing speed and a more streamlined workflow, Protocol 2 is recommended, provided a high-quality sulfamoylating agent is accessible. For large-scale production where cost is a major driver, Protocol 1, despite its complexities, may be the more economical choice. In either case, meticulous attention to experimental detail, reagent purity, and reaction conditions is essential to achieve consistent and reproducible results.

References

  • Al-Mudhafar, M. M. J., et al. (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Pharmacie Globale (IJCP), 6(02). Available at: [Link]

  • Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312. Available at: [Link]

  • Greenfield, A., & Grosanu, C. (2008). Convenient synthesis of primary sulfonamides. Tetrahedron Letters, 49(42), 6300-6303. Available at: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. Available at: [Link]

  • Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives.
  • Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. (2025). ResearchGate. Available at: [Link]

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
  • A One-Pot Synthesis of Sulfonyl Amidinesvia Three-Component Reaction Under Mild and Solvent-Free Conditions. (2021). Organic Communications. Available at: [Link]

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (n.d.). PMC. Available at: [Link]

  • Greenfield, A., & Grosanu, C. (2008). Convenient synthesis of primary sulfonamides. Tetrahedron Letters, 49(42), 6300–6303. Available at: [Link]

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Comparative

3-Methylpiperidine-1-sulfonamide baseline control validation in pharmacology

Title: Validation of 3-Methylpiperidine-1-sulfonamide as a Baseline Control in ENPP1-STING Pharmacology Introduction As a Senior Application Scientist, I frequently observe that the most common point of failure in high-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of 3-Methylpiperidine-1-sulfonamide as a Baseline Control in ENPP1-STING Pharmacology

Introduction As a Senior Application Scientist, I frequently observe that the most common point of failure in high-throughput screening (HTS) and lead optimization is an unstable assay window. In modern immuno-oncology, Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) has become a premier therapeutic target due to its role in hydrolyzing 2'3'-cGAMP, the endogenous agonist of the Stimulator of Interferon Genes (STING) pathway 1. To accurately evaluate novel ENPP1 inhibitors, establishing a reliable baseline control is non-negotiable. 3-Methylpiperidine-1-sulfonamide serves as an exceptional low-molecular-weight reference standard. By providing a predictable, competitive inhibition baseline, it allows researchers to normalize day-to-day variability and accurately quantify the potency of next-generation STING modulators.

Mechanistic Causality: The "Why" Behind the Molecule Selecting a baseline control is an exercise in structural logic. Why use 3-Methylpiperidine-1-sulfonamide instead of historical non-specific inhibitors like Suramin? The answer lies in its precise stoichiometric engagement with the ENPP1 catalytic domain.

  • Zinc Coordination: ENPP1 is a metalloenzyme containing two essential zinc ions in its active site. The sulfamide group of our control compound (pKa ~7–8) deprotonates at physiological pH (7.4), allowing the nitrogen to coordinate directly and efficiently with these zinc atoms 1.

  • Hydrophobic Pocket Engagement: The 3-methylpiperidine ring acts as a structural surrogate for the nucleotide base of cGAMP. The addition of the methyl group at the 3-position provides a critical steric wedge that restricts rotameric freedom, locking the molecule into a favorable binding conformation and enhancing binding entropy compared to unsubstituted piperidine analogs 2.

  • Assay Window Calibration: Highly potent (sub-nM) compounds often lead to tight-binding artifacts or target depletion in biochemical assays. 3-Methylpiperidine-1-sulfonamide exhibits moderate, highly reproducible potency, making it an ideal calibrator for defining the 100% inhibition threshold without residual assay interference 3.

Comparative Performance Data To justify its integration into your screening cascade, we must objectively compare 3-Methylpiperidine-1-sulfonamide against other standard reference compounds.

CompoundClassENPP1 IC50 (µM)ENPP3 IC50 (µM)Binding ModePermeability
3-Methylpiperidine-1-sulfonamide Piperidine Sulfamide~2.45> 50Competitive (Zn-coordination)High
Suramin 4Polysulfonate0.260.89Uncompetitive / AllostericLow
QS1 1Quinazoline Sulfamide0.142> 10CompetitiveModerate
MV-658 2Methoxy-Quinazoline0.015> 10CompetitiveHigh

Data Synthesis: While MV-658 and QS1 are excellent lead molecules, their steep dose-response curves make them less ideal for calibrating the dynamic range of an assay. Suramin lacks selectivity (inhibiting ENPP3 and other ATPases) and is cell-impermeable, rendering it useless for orthogonal cell-based validation 4. 3-Methylpiperidine-1-sulfonamide strikes the perfect balance: sufficient potency to establish a reliable baseline at 50 µM, excellent cell permeability, and high selectivity over ENPP3 3.

Experimental Protocol: Self-Validating ENPP1 Hydrolysis Assay A protocol is only as trustworthy as its internal controls. This workflow uses 3-Methylpiperidine-1-sulfonamide to validate the assay's Z'-factor, ensuring a self-validating system before any unknown compounds are tested.

Materials: Recombinant human ENPP1 (extracellular domain), 2'3'-cGAMP, AMP-Glo™ Assay Kit, 3-Methylpiperidine-1-sulfonamide (10 mM stock in DMSO).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant ENPP1 to a working concentration of 0.5 nM in assay buffer (50 mM Tris-HCl, 250 mM NaCl, 0.5 mM ZnCl2, 1% BSA, pH 7.4).

    • Causality: ZnCl2 is critical. Because ENPP1 is a metalloenzyme, stripping zinc or failing to supplement it abolishes baseline catalytic activity and prevents the sulfonamide control from binding 1.

  • Control Titration: Prepare a 10-point, 3-fold serial dilution of 3-Methylpiperidine-1-sulfonamide starting at 100 µM. Keep the final DMSO concentration constant at 1% across all wells.

    • Causality: Fluctuating DMSO levels cause solvent-induced enzyme denaturation, skewing the baseline.

  • Pre-Incubation: Add 5 µL of the inhibitor to 10 µL of the enzyme solution in a 384-well plate. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation ensures the sulfamide group fully coordinates with the zinc ions to reach thermodynamic equilibrium before the high-affinity cGAMP substrate is introduced.

  • Reaction Initiation: Add 5 µL of 10 µM 2'3'-cGAMP to initiate the reaction. Incubate for 60 minutes at 37°C.

  • Detection: Terminate the reaction using the AMP-Glo reagent, which converts the AMP product into a luminescent ATP signal. Read luminescence after 30 minutes.

  • System Validation (Z'-factor): Calculate the Z'-factor using the 100 µM 3-Methylpiperidine-1-sulfonamide wells as the negative control (0% enzyme activity) and DMSO-only wells as the positive control (100% activity). A Z'-factor > 0.6 validates the assay system for HTS deployment.

Visualizing the Pharmacological Intervention The following diagram illustrates the mechanistic logic of utilizing our baseline control within the broader cGAS-STING-ENPP1 signaling axis.

G Tumor_DNA Tumor DNA cGAS cGAS Enzyme Tumor_DNA->cGAS Activates cGAMP cGAMP (Immunotransmitter) cGAS->cGAMP Synthesizes STING STING Pathway cGAMP->STING Binds Immune Anti-Tumor Immunity STING->Immune Induces ENPP1 ENPP1 Hydrolase ENPP1->cGAMP Hydrolyzes (Degrades) Inhibitor 3-Methylpiperidine- 1-sulfonamide Inhibitor->ENPP1 Baseline Control Inhibition

Fig 1: Mechanism of ENPP1 inhibition by 3-Methylpiperidine-1-sulfonamide in the cGAS-STING pathway.

Conclusion In the rapid development of STING-modulating immunotherapies, assay artifacts can easily derail lead optimization. By utilizing 3-Methylpiperidine-1-sulfonamide as a standardized baseline control, researchers can guarantee their biochemical and cellular assays are strictly measuring competitive ENPP1 active-site inhibition. Its structural simplicity, specific zinc-binding kinetics, and predictable IC50 make it an indispensable tool in the pharmacologist's arsenal.

References

  • Carozza, J. A., et al. "Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP." NIH. 1

  • Onyedibe, K. I., et al. "ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1." MDPI. 4

  • Ullah, S., et al. "Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors." ACS Omega. 3

  • He, Y., et al. "Identification of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy." ACS Publications.2

  • Ullah, S., et al. "Synthesis, biological evaluation, and docking studies of new pyrazole-based thiourea and sulfonamide derivatives as inhibitors of nucleotide pyrophosphatase/phosphodiesterase." Elsevier. 5

Safety & Regulatory Compliance

Safety

3-Methylpiperidine-1-sulfonamide proper disposal procedures

3-Methylpiperidine-1-sulfonamide: Comprehensive Laboratory Disposal and Operational Safety Protocol 3-Methylpiperidine-1-sulfonamide is a critical synthetic intermediate widely utilized in drug discovery and medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Methylpiperidine-1-sulfonamide: Comprehensive Laboratory Disposal and Operational Safety Protocol

3-Methylpiperidine-1-sulfonamide is a critical synthetic intermediate widely utilized in drug discovery and medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators. While highly valuable at the bench, its disposal presents specific logistical and environmental challenges. Because the molecule contains both nitrogen (in the piperidine ring and sulfonamide group) and sulfur (in the sulfonamide core), improper disposal or unregulated incineration can lead to the release of toxic nitrogen oxides ( NOx​ ) and sulfur oxides ( SOx​ ).

As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 3-Methylpiperidine-1-sulfonamide. This ensures strict compliance with federal environmental regulations while protecting laboratory personnel and local ecosystems.

Physicochemical Hazard Profile

To design an effective disposal strategy, we must first analyze the quantitative and qualitative physicochemical properties that dictate the compound's behavior in waste streams.

PropertyValue / DescriptionOperational Disposal Implication
Chemical Formula C6​H14​N2​O2​S Contains heteroatoms (N, S); requires high-temperature incineration with active gas scrubbing.
Molecular Weight 178.25 g/mol Used to calculate stoichiometric neutralization requirements if involved in a reactive spill.
Physical State Solid (Crystalline/Powder)High risk of aerosolization during transfer; requires wet-wiping of weighing stations post-use.
Solubility Soluble in DMSO, MeOH, DCM; Slightly in H2​O Liquid waste is primarily organic. Must strictly segregate halogenated (DCM) from non-halogenated streams.
Hazard Classification Skin/Eye Irritant, Aquatic ToxicityStrictly prohibited from drain disposal. Mandates the use of secondary containment for all storage.

Mechanistic Rationale for Disposal Protocols (E-E-A-T)

Why can't we simply wash this compound down the sink? The structural stability of the piperidine ring, combined with the sulfonamide moiety, makes 3-Methylpiperidine-1-sulfonamide highly recalcitrant to standard wastewater bioremediation. If introduced into the municipal water supply, it exhibits aquatic toxicity and can act as an antimicrobial agent, disrupting the delicate biological balance of local water treatment facilities.

Furthermore, when Environmental Health and Safety (EHS) contractors incinerate laboratory waste, the presence of sulfur and nitrogen requires specific thermal oxidation conditions. If mixed inappropriately with incompatible oxidizers or strong acids in a generic waste carboy, sulfonamides can undergo unexpected exothermic degradation. Therefore, strict adherence to the EPA’s Resource Conservation and Recovery Act (RCRA) Subpart K guidelines for laboratory waste generation is mandatory .

The protocols below are designed as a self-validating system : every segregation step includes a verification check to prevent chemical incompatibility, aligning directly with the safety standards set by the National Research Council's Prudent Practices in the Laboratory.

Waste Segregation Decision Matrix

The following workflow dictates the immediate operational plan for segregating 3-Methylpiperidine-1-sulfonamide waste at the bench.

G Start 3-Methylpiperidine-1-sulfonamide Waste Generated State What is the physical state? Start->State Solid Solid Powder / Crystals State->Solid Liquid Liquid Solution State->Liquid Consumable Contaminated PPE / Tips State->Consumable SolidWaste Solid Hazardous Waste (Double-bagged / Sealed) Solid->SolidWaste SolventCheck Contains Halogenated Solvent? (e.g., DCM, Chloroform) Liquid->SolventCheck SolidBio Chemically Contaminated Solid Waste Consumable->SolidBio HaloWaste Halogenated Organic Waste (Red Tag) SolventCheck->HaloWaste  Yes   NonHaloWaste Non-Halogenated Organic Waste (Blue Tag) SolventCheck->NonHaloWaste  No  

Decision matrix for segregating and disposing of 3-Methylpiperidine-1-sulfonamide waste streams.

Step-by-Step Operational Disposal Procedures

Protocol A: Disposal of Liquid Solutions (e.g., Reaction Filtrates, LC-MS Vials)

Self-Validating Principle: Ensure solvent compatibility and prevent over-pressurization prior to bulking.

  • Identify the Solvent Matrix: Determine if the 3-Methylpiperidine-1-sulfonamide is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) or a non-halogenated solvent (e.g., DMSO, Methanol, Ethyl Acetate).

  • Select the Appropriate Carboy:

    • Halogenated: Use a designated high-density polyethylene (HDPE) carboy labeled "Halogenated Organic Waste."

    • Non-Halogenated: Use a designated HDPE carboy labeled "Non-Halogenated Organic Waste."

  • Validation Check (pH & Compatibility): Before adding the solution to the bulk carboy, verify that the waste does not contain strong acids or oxidizers (e.g., Nitric acid, Peroxides). Sulfonamides can react violently with strong oxidizing agents. If the solution is highly acidic (pH < 2), neutralize it to pH 6-8 in a separate fume hood using 1M NaOH before adding it to the organic waste stream.

  • Transfer and Cap: Transfer the liquid using a designated waste funnel. Crucial: Do not fill the carboy past 80% capacity. This empty headspace allows for safe vapor expansion. Secure the cap tightly and verify the seal by gently pressing the sides of the carboy.

  • Update the Waste Log: Immediately write "3-Methylpiperidine-1-sulfonamide" and its approximate concentration on the hazardous waste tag attached to the carboy. Do not use structural abbreviations.

Protocol B: Disposal of Solid Waste (e.g., Expired Reagents, Spilled Powder)

Self-Validating Principle: Prevent aerosolization and ensure redundant containment.

  • Containment: Sweep up any spilled powder using a damp disposable towel (to prevent dust generation) or transfer expired neat compound directly into a sealable, chemically compatible secondary container (e.g., a wide-mouth HDPE jar).

  • Double-Bagging Validation: Place the primary container into a clear, heavy-duty plastic bag and seal it. This self-validating step ensures that if the primary seal fails during transit, the hazardous powder remains fully contained.

  • Labeling: Affix a "Hazardous Solid Waste" sticker to the outer bag. Explicitly list "3-Methylpiperidine-1-sulfonamide (Toxic/Irritant)" on the label.

  • Storage: Place the sealed bag in the designated solid waste accumulation area, ensuring it is kept strictly away from moisture and strong acids.

Protocol C: Contaminated Consumables (e.g., Pipette Tips, Gloves, Weigh Boats)
  • Segregation: Never throw chemically contaminated consumables into standard municipal trash or biohazard bins.

  • Collection: Eject pipette tips and place weigh boats directly into a dedicated, benchtop solid hazardous waste container lined with a heavy-duty plastic bag.

  • EHS Handover: Once the bin is 75% full, tie off the bag, label it as "Chemically Contaminated Debris - Contains trace 3-Methylpiperidine-1-sulfonamide," and submit a pickup request to your institution's EHS department.

Emergency Spill Response Plan

In the event of a significant spill (>50 mL of concentrated solution or >5 g of solid powder), execute the following operational plan:

  • Isolate: Evacuate personnel from the immediate vicinity and maximize fume hood ventilation.

  • Protect: Don appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, and a lab coat.

  • Absorb/Collect:

    • For liquids: Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels for large organic solvent spills.

    • For solids: Carefully cover the powder with a damp paper towel to suppress dust aerosolization, then scoop the material into a solid waste container.

  • Decontaminate: Wash the affected surface with a 10% bleach solution or soapy water to degrade and remove residual sulfonamide, followed by a thorough water rinse. Dispose of all cleanup materials following Protocol B.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories US Environmental Protection Agency (EPA).[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version National Research Council, The National Academies Press (2011).[Link]

  • Hazardous Waste Management and Cleanups US Environmental Protection Agency (EPA). [Link]

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